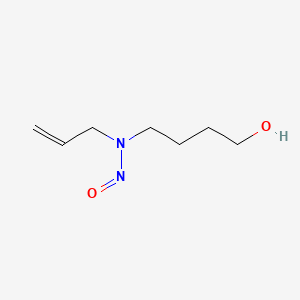

4-Hydroxybutyl-(2-propenyl)nitrosamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxybutyl-(2-propenyl)nitrosamine, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Bladder Cancer Research

One of the primary applications of 4-Hydroxybutyl-(2-propenyl)nitrosamine is in the study of bladder cancer. It serves as a model compound for inducing bladder tumors in rodent studies. Research has demonstrated that this compound can lead to the development of preneoplastic lesions and tumors in the urinary bladder.

- Mechanism : The compound is metabolized to reactive intermediates that can form DNA adducts, leading to mutations and subsequent tumorigenesis. Studies have shown that exposure to this compound results in significant increases in tumor incidence when combined with dietary or chemical promoters such as saccharin .

- Case Study : In one study, male rats treated with N-butyl-N-(4-hydroxybutyl)nitrosamine followed by various dietary compounds showed a marked increase in papillary or nodular hyperplasia, indicating a strong correlation with cancer development .

Promoter Effects

The compound has also been utilized to assess the promoting effects of various chemicals on bladder carcinogenesis. For instance, studies found that certain dietary additives could enhance the carcinogenic effects of this compound, highlighting its role as a critical agent in understanding chemical interactions and cancer promotion .

Biochemical Interactions

This compound interacts with various biological systems, leading to significant biochemical changes:

- DNA Damage : The compound induces DNA fragmentation and chromosomal aberrations in laboratory models, demonstrating its potential to cause genetic damage .

- Enzyme Interactions : Research indicates that this compound affects cytochrome P450 enzyme activity, which plays a crucial role in drug metabolism and detoxification processes .

Implications for Human Health

Given its potent carcinogenic properties observed in animal models, there are concerns regarding human exposure to nitrosamines like this compound. Its presence in certain food products and environmental sources necessitates ongoing research into its health impacts.

Summary Table of Research Findings

Propiedades

Número CAS |

61424-17-7 |

|---|---|

Fórmula molecular |

C7H14N2O2 |

Peso molecular |

158.2 g/mol |

Nombre IUPAC |

N-(4-hydroxybutyl)-N-prop-2-enylnitrous amide |

InChI |

InChI=1S/C7H14N2O2/c1-2-5-9(8-11)6-3-4-7-10/h2,10H,1,3-7H2 |

Clave InChI |

DGLIVTKBJCECAC-UHFFFAOYSA-N |

SMILES |

C=CCN(CCCCO)N=O |

SMILES canónico |

C=CCN(CCCCO)N=O |

Key on ui other cas no. |

61424-17-7 |

Sinónimos |

4-hydroxybutyl-(2-propenyl)nitrosamine HBPN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.